Pyrazine - 290-37-9

Pyrazine

Catalog Number: EVT-312179
CAS Number: 290-37-9
Molecular Formula: C4H4N2
Molecular Weight: 80.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazines are a class of six-membered heterocyclic aromatic organic compounds with two nitrogen atoms at the 1 and 4 positions []. They are widely distributed in nature, found in various plants, animals, and microorganisms []. Pyrazines are also produced synthetically and are crucial in various scientific disciplines due to their diverse applications. They are known for their potent aroma, often described as roasted, nutty, or earthy []. This characteristic aroma makes them essential components in food flavorings and fragrances [, ].

Synthesis Analysis
  • Maillard Reaction: This non-enzymatic browning reaction between reducing sugars and amino acids is a common natural source of pyrazines, especially alkylpyrazines, responsible for characteristic flavors in cooked foods [, , , ].
  • Chemical Synthesis: Various chemical reactions are employed to synthesize specific pyrazine derivatives. For example, 2,6-diaminopyrazine can be obtained from iminodiacetonitrile reacting with hydroxylamine and its hydrochloride [].
  • Microbial Transformation: Some bacteria and fungi are capable of synthesizing and degrading pyrazines, offering an alternative route for the production of specific pyrazine derivatives [].
Molecular Structure Analysis
  • Nucleophilic Substitution: The electron-deficient nature of pyrazines makes them susceptible to nucleophilic substitution reactions. This reactivity is utilized to introduce various functional groups onto the pyrazine ring [].
  • Oxidation: Pyrazines can be oxidized to form N-oxides, which exhibit different reactivity and biological activity compared to the parent compounds [, , ].
  • Complexation: Pyrazines can act as ligands to coordinate with metal ions, forming metal complexes with diverse structures and properties [, , , ].
Mechanism of Action
  • Antiallergic Activity: Certain pyrazine derivatives, particularly those with 5-tetrazolyl groups, exhibit potent antiallergic activity []. They inhibit allergic histamine release, possibly through interactions with cellular receptors or enzymes involved in the allergic response.
  • Antimicrobial Activity: Pyrazines exhibit broad-spectrum antimicrobial activity [, ]. Their mechanism of action is believed to involve disruption of bacterial cell walls, DNA damage, and induction of oxidative stress in microorganisms.
  • Flavor Release: The release of pyrazines contributing to flavor perception involves their interaction with proteins in food matrices. Alkyl distribution in the pyrazine ring influences this interaction and, consequently, the flavor release profile [].
Physical and Chemical Properties Analysis
  • Aroma: They are known for their potent, characteristic aromas, often described as roasted, nutty, earthy, or bell pepper-like [, ].
  • Volatility: Pyrazine volatility is affected by the type and number of substituents on the pyrazine ring. Alkylpyrazines tend to be more volatile than their unsubstituted counterparts [, ].
  • Solubility: Pyrazines exhibit varying solubilities depending on the substituents present. Hydrophilic substituents enhance water solubility, while hydrophobic substituents favor solubility in organic solvents [].
Applications
  • Food Industry: Pyrazines, particularly alkylpyrazines, are essential flavor components in various foods and beverages [, , , , ]. They contribute to the characteristic roasted, nutty, and earthy notes in coffee, chocolate, roasted nuts, and cooked meats.
  • Agriculture: Pyrazines are explored as potential bio-based fumigants for controlling pests and diseases in agriculture []. Their broad-spectrum antimicrobial activity and relatively low mammalian toxicity make them attractive candidates for environmentally friendly pest control.
  • Materials Science: Pyrazines are used as building blocks in the synthesis of coordination polymers and metal-organic frameworks [, , , , ]. These materials have potential applications in gas storage, separation, catalysis, and sensing.

Safety and Hazards

While pyrazines are generally considered safe at low concentrations found in food, some derivatives can exhibit toxicity at higher levels. For instance, 2,5-bis(1-methylethyl)-pyrazine was found to induce DNA damage and cell-wall stress in E. coli at higher concentrations []. This highlights the importance of careful assessment of the safety and potential hazards of specific pyrazine derivatives before their application.

2-Methylpyrazine

Compound Description: 2-Methylpyrazine (MP) is a methyl-substituted pyrazine derivative known for its significant aroma contribution in food science. It possesses a distinct aroma often described as roasted, nutty, or earthy. 2-Methylpyrazine is studied for its interaction with proteins like bovine serum albumin (BSA), impacting its release and perception in various food matrices [, , ]. It is also a known product formed during the Maillard reaction [, ].

Relevance: 2-Methylpyrazine is structurally similar to pyrazine, differing only by the addition of a single methyl group to the pyrazine ring. This minor structural modification contributes to differences in its binding affinity to proteins and, consequently, its flavor release profile compared to pyrazine [].

2,5-Dimethylpyrazine

Compound Description: 2,5-Dimethylpyrazine (DP) is another alkyl-substituted pyrazine derivative, characterized by the presence of two methyl groups at the 2 and 5 positions of the pyrazine ring. It is also recognized for its potent aroma, often described as earthy, roasted, or potato-like. Similar to 2-methylpyrazine, 2,5-dimethylpyrazine's interaction with proteins like BSA affects its release characteristics in food systems [, , , ].

Relevance: 2,5-Dimethylpyrazine shares a core structure with pyrazine, featuring two methyl substitutions. These additional substitutions further influence its binding interactions with proteins and result in different flavor release properties compared to pyrazine and 2-methylpyrazine [].

2,3,5-Trimethylpyrazine

Compound Description: 2,3,5-Trimethylpyrazine (TRP) is an alkyl-substituted pyrazine, containing three methyl groups at positions 2, 3, and 5 on the pyrazine ring. It is recognized for its potent, earthy aroma, contributing to the flavor profile of various foods. As with other alkyl-pyrazines, its interaction with proteins is a significant area of study [, , , , ].

Relevance: 2,3,5-Trimethylpyrazine is structurally related to pyrazine through its core pyrazine ring, with three methyl group substitutions. These substitutions contribute to its distinct aroma profile and likely affect its binding interactions and flavor release characteristics compared to pyrazine [].

2,3,5,6-Tetramethylpyrazine

Compound Description: 2,3,5,6-Tetramethylpyrazine (TEP) is a fully substituted pyrazine derivative with four methyl groups. It plays a role in the aroma profile of certain foods, and its interactions with proteins like BSA have been a focal point in understanding its flavor release mechanisms [, , ].

Relevance: 2,3,5,6-Tetramethylpyrazine is closely related to pyrazine by its core structure, with the key difference being the four methyl substitutions on the pyrazine ring. This difference leads to variations in its overall polarity and binding affinity compared to pyrazine and other less substituted pyrazines [].

3-Isobutyl-2-methoxypyrazine

Compound Description: 3-Isobutyl-2-methoxypyrazine is a methoxypyrazine derivative known for its potent, green, and bell pepper-like aroma. It is a key aroma compound in certain grape varieties like Cabernet Sauvignon and Sauvignon Blanc, significantly impacting the sensory profile of the resulting wines [].

Relevance: 3-Isobutyl-2-methoxypyrazine is related to pyrazine through its core structure. It incorporates both an isobutyl and a methoxy group, leading to a more complex aroma profile compared to simple alkyl-substituted pyrazines and pyrazine [].

3-Isopropyl-2-methoxypyrazine

Compound Description: 3-Isopropyl-2-methoxypyrazine is another methoxypyrazine derivative known for its strong, green, and earthy aroma, often associated with asparagus. It is a key contributor to the aroma of certain grape varieties and wines, alongside 3-isobutyl-2-methoxypyrazine [].

Relevance: 3-Isopropyl-2-methoxypyrazine shares the core structure of pyrazine but incorporates both an isopropyl and a methoxy group, contributing to its unique aroma profile compared to simpler pyrazines like pyrazine itself [].

3-sec-Butyl-2-methoxypyrazine

Compound Description: 3-sec-Butyl-2-methoxypyrazine is a methoxypyrazine derivative found in various plants and foods. It contributes to the aroma profile with its characteristic green, earthy notes, often likened to those of peas and green beans. Like other methoxypyrazines, it plays a role in the sensory perception of certain grape varieties and wines [].

Relevance: 3-sec-Butyl-2-methoxypyrazine shares a structural relationship with pyrazine through its core ring system. The addition of a sec-butyl and a methoxy group distinguishes its aroma profile from pyrazine and contributes to its specific sensory characteristics [].

2-Ethylpyrazine

Compound Description: 2-Ethylpyrazine is an alkylpyrazine present in various foods and beverages. It is known for its characteristic nutty and roasted aroma. This compound is a product of the Maillard reaction [].

Relevance: 2-Ethylpyrazine is structurally related to pyrazine. The presence of an ethyl group at the 2-position distinguishes it from the unsubstituted pyrazine, potentially leading to differences in its sensory properties and reactivity [].

2,3-Dimethylpyrazine

Compound Description: 2,3-Dimethylpyrazine is another alkylpyrazine known for its roasted and nutty aroma. It is commonly found in fermented foods and beverages and is produced during the Maillard reaction [, , , ].

Relevance: 2,3-Dimethylpyrazine is structurally similar to pyrazine, with two methyl substitutions at the 2- and 3-positions of the pyrazine ring. These substitutions likely contribute to its distinct aroma profile compared to pyrazine [, , , ].

2,6-Dimethylpyrazine

Compound Description: 2,6-Dimethylpyrazine is an alkylpyrazine that exhibits a roasted, nutty, and earthy aroma. It is commonly found in cooked and fermented foods as a product of the Maillard reaction [, , , ].

Relevance: 2,6-Dimethylpyrazine shares a core structure with pyrazine, with methyl groups substituted at the 2- and 6-positions. These substitutions influence its aroma profile and potential interactions with other molecules compared to pyrazine [, , , ].

2-Ethyl-5-methylpyrazine

Compound Description: 2-Ethyl-5-methylpyrazine is an alkylpyrazine found in various foods, contributing to their flavor profile with its roasted and nutty notes. It is formed during the Maillard reaction [].

Relevance: 2-Ethyl-5-methylpyrazine is a derivative of pyrazine with an ethyl group at the 2-position and a methyl group at the 5-position. These substitutions distinguish its aroma profile and chemical properties from those of the parent pyrazine [].

2-Ethyl-6-methylpyrazine

Compound Description: 2-Ethyl-6-methylpyrazine is another alkylpyrazine that imparts a roasted and nutty aroma to foods and beverages. It is also a product of the Maillard reaction [].

Relevance: This compound is a structural analog of pyrazine, differing by the presence of an ethyl group at the 2-position and a methyl group at the 6-position. These substitutions contribute to its characteristic sensory properties and influence its reactivity compared to pyrazine [].

2-Ethyl-3-methylpyrazine

Compound Description: 2-Ethyl-3-methylpyrazine is an alkylpyrazine found in cooked and fermented foods, known for its nutty and roasted aroma. It is formed during the Maillard reaction and contributes to the overall sensory profile of various food products [, ].

Relevance: 2-Ethyl-3-methylpyrazine is a derivative of pyrazine with an ethyl group at the 2-position and a methyl group at the 3-position. The structural modifications influence its aroma profile and potentially its chemical reactivity compared to pyrazine [, ].

2-Vinylpyrazine

Compound Description: 2-Vinylpyrazine is a pyrazine derivative characterized by a vinyl group attached to the pyrazine ring. It is found in various foods and beverages, contributing to their aroma with its characteristic nutty and roasted notes. This compound is formed during the Maillard reaction [].

Relevance: 2-Vinylpyrazine is related to pyrazine through its core structure. The presence of a vinyl group at the 2-position differentiates it from pyrazine, potentially leading to distinct reactivity and sensory properties [].

2-Ethyl-3,5-dimethylpyrazine

Compound Description: 2-Ethyl-3,5-dimethylpyrazine is an alkylpyrazine found in cooked and fermented foods. It exhibits a roasted, nutty aroma and is produced through the Maillard reaction, contributing to the complex flavor profiles of various food products [, ].

Relevance: This compound is a structural analog of pyrazine, with an ethyl group at the 2-position and methyl groups at the 3- and 5-positions. These substitutions influence its aroma profile and potential interactions with other molecules compared to pyrazine [, ].

2-Ethyl-3,6-dimethylpyrazine

Compound Description: 2-Ethyl-3,6-dimethylpyrazine is an alkylpyrazine that contributes to the roasted and nutty aroma of numerous foods and beverages. Like other alkylpyrazines, it is generated during the Maillard reaction and plays a role in shaping the sensory characteristics of food products [, ].

Relevance: This compound is a derivative of pyrazine, differing by the presence of an ethyl group at the 2-position and methyl groups at the 3- and 6-positions. These structural modifications contribute to its characteristic sensory qualities and likely influence its chemical behavior compared to pyrazine [, ].

Ethyl Vinyl Pyrazine

Compound Description: Ethyl vinyl pyrazine is an alkylpyrazine with an ethyl group and a vinyl group attached to the pyrazine ring. It is found in cooked and fermented foods, contributing to their aroma profile. This compound is generated during the Maillard reaction. []

Relevance: This compound is a derivative of pyrazine, differing by the presence of an ethyl group and a vinyl group. These structural modifications contribute to its characteristic sensory qualities and likely influence its chemical behavior compared to pyrazine [].

2,6-Bis(pyrazol-1-yl)pyrazine (bppz)

Compound Description: 2,6-Bis(pyrazol-1-yl)pyrazine is a pyrazine derivative containing two pyrazole rings. It serves as a versatile ligand in coordination chemistry, forming complexes with transition metals like iron(II). The iron(II) complexes of bppz and its derivatives have been extensively studied for their spin-crossover behavior, which has potential applications in molecular switches and data storage devices [].

Methoxypyrazines (MPs)

Compound Description: Methoxypyrazines are a class of pyrazine derivatives characterized by the presence of a methoxy group (-OCH3) attached to the pyrazine ring. These compounds are known for their potent and characteristic aromas, often described as green, herbaceous, or bell pepper-like. They are found in various plants and contribute significantly to the aroma of certain grape varieties and wines. []

2,6-Diaminopyrazine

Compound Description: 2,6-Diaminopyrazine is a pyrazine derivative with amino groups substituted at the 2- and 6-positions of the pyrazine ring. This compound is notable for its antioxidant properties, showing strong inhibitory effects against lipid peroxidation. Its antioxidant activity is attributed to the presence of the two amino groups on the pyrazine ring, suggesting a distinct mechanism compared to other related antioxidants. []

Properties

CAS Number

290-37-9

Product Name

Pyrazine

IUPAC Name

pyrazine

Molecular Formula

C4H4N2

Molecular Weight

80.09 g/mol

InChI

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H

InChI Key

KYQCOXFCLRTKLS-UHFFFAOYSA-N

SMILES

C1=CN=CC=N1

Solubility

freely soluble in water, organic solvents
very soluble (in ethanol)

Synonyms

1,4-Diazabenzene; 1,4-Diazine; NSC 400221; Paradiazine; Piazine; p-Diazine

Canonical SMILES

C1=CN=CC=N1

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